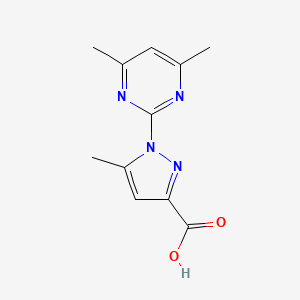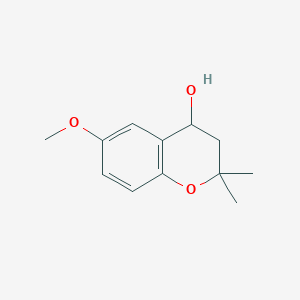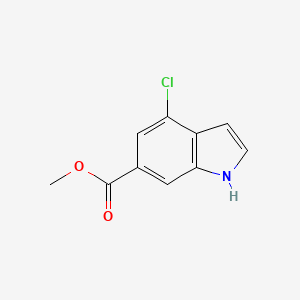
4-クロロ-1H-インドール-6-カルボン酸メチル
説明
Methyl 4-chloro-1H-indole-6-carboxylate (MCIC) is a synthetic compound that has been used in a variety of scientific experiments. MCIC is a versatile compound that can be used for a wide range of applications, including synthesis, research, and drug development. MCIC has a wide range of biochemical and physiological effects, and is a useful tool for researchers in the field of biochemistry and physiology.
科学的研究の応用
抗がん免疫調節剤
反応物として、4-クロロ-1H-インドール-6-カルボン酸メチルは、トリプトファンジオキシゲナーゼ阻害剤の調製に使用される可能性があります。トリプトファンジオキシゲナーゼ阻害剤は、潜在的な抗がん免疫調節剤とみなされており、これらの化合物は免疫システムを調節して癌と戦うのに役立ちます .
神経毒阻害
それはボツリヌス神経毒の阻害剤として役立つ可能性があります。ボツリヌス毒素は、ボツリヌス症などの重篤な病気を引き起こす可能性があり、阻害剤はこれらの毒素に対する治療法の開発に不可欠です .
ITK阻害剤
この化合物は、ITK阻害剤の合成に使用される可能性があります。ITKは、T細胞シグナル伝達に関与するキナーゼであり、その阻害剤は、免疫関連疾患における治療的用途を持つ可能性があります .
抗菌剤
4-クロロ-1H-インドール-6-カルボン酸メチルは、抗菌剤の製造における前駆体となる可能性があります。抗生物質耐性の増加を考えると、新しい抗菌化合物は常に求められています .
CB2カンナビノイド受容体リガンド
それはまた、CB2カンナビノイド受容体リガンドの開発に使用される可能性があります。これらの受容体は、痛覚に関与しており、これらの受容体に対するリガンドは、新しい疼痛管理療法につながる可能性があります .
C型肝炎ウイルス研究
最後に、この化合物は、C型肝炎ウイルスNS5Bポリメラーゼの阻害剤の合成に関与している可能性があります。NS5Bポリメラーゼは、ウイルス複製に不可欠です。したがって、阻害剤はC型肝炎に対する潜在的な治療薬として役立つ可能性があります .
作用機序
Target of Action
Methyl 4-chloro-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including Methyl 4-chloro-1H-indole-6-carboxylate, may affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Methyl 4-chloro-1H-indole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes . Additionally, methyl 4-chloro-1H-indole-6-carboxylate may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
Methyl 4-chloro-1H-indole-6-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in apoptosis and cell proliferation . This compound may also impact cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of methyl 4-chloro-1H-indole-6-carboxylate involves its binding interactions with biomolecules. It may inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, indole derivatives have been shown to bind to nuclear receptors, modulating the transcription of target genes . This binding interaction can result in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-chloro-1H-indole-6-carboxylate may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to methyl 4-chloro-1H-indole-6-carboxylate may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of methyl 4-chloro-1H-indole-6-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects. For example, indole derivatives have been reported to induce hepatotoxicity and nephrotoxicity at high concentrations . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
Methyl 4-chloro-1H-indole-6-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives have been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction can affect the pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety.
Transport and Distribution
The transport and distribution of methyl 4-chloro-1H-indole-6-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound. For instance, indole derivatives have been reported to interact with organic anion transporters, facilitating their uptake into cells . The distribution of methyl 4-chloro-1H-indole-6-carboxylate within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of methyl 4-chloro-1H-indole-6-carboxylate is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been shown to localize in the nucleus, mitochondria, and endoplasmic reticulum, where they exert their effects on cellular processes . The subcellular localization of methyl 4-chloro-1H-indole-6-carboxylate can influence its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
methyl 4-chloro-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXKOXNZVJDRIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646520 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-78-1 | |
| Record name | Methyl 4-chloro-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![3-[(Piperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1371809.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)
![[5-(Pyrrolidin-1-yl)pyridin-2-yl]methanol](/img/structure/B1371811.png)

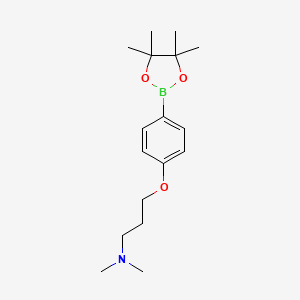
![[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1371817.png)
![4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde](/img/structure/B1371818.png)
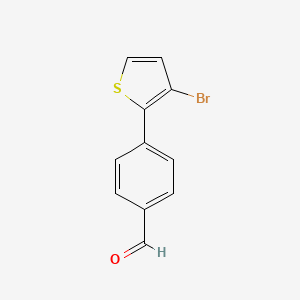
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B1371822.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indol-5-amine hydrochloride](/img/structure/B1371825.png)
